molecular formula C7H12O3 B12663730 Methyl 3-ethoxybut-2-enoate CAS No. 85153-65-7

Methyl 3-ethoxybut-2-enoate

Katalognummer: B12663730
CAS-Nummer: 85153-65-7
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: ORXGGVRQTQZUJW-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-ethoxy-2-butenoate is an organic compound with the molecular formula C7H12O3. It is an ester, characterized by the presence of an ethoxy group and a butenoate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-ethoxy-2-butenoate can be synthesized through the esterification of 3-ethoxy-2-butenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of methyl 3-ethoxy-2-butenoate may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-ethoxy-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Produces 3-ethoxy-2-butenoic acid.

    Reduction: Yields 3-ethoxy-2-butanol.

    Substitution: Results in various substituted butenoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-ethoxy-2-butenoate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of methyl 3-ethoxy-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the ethoxy and butenoate groups, which determine its behavior in various chemical environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-methyl-2-butenoate: An ester with a similar structure but with a methyl group instead of an ethoxy group.

    Ethyl 3-ethoxy-2-butenoate: Similar to methyl 3-ethoxy-2-butenoate but with an ethyl group instead of a methyl group.

    Methyl 2-butenoate: Lacks the ethoxy group, making it less reactive in certain chemical reactions.

Uniqueness

Methyl 3-ethoxy-2-butenoate is unique due to the presence of both an ethoxy group and a butenoate moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer

85153-65-7

Molekularformel

C7H12O3

Molekulargewicht

144.17 g/mol

IUPAC-Name

methyl (E)-3-ethoxybut-2-enoate

InChI

InChI=1S/C7H12O3/c1-4-10-6(2)5-7(8)9-3/h5H,4H2,1-3H3/b6-5+

InChI-Schlüssel

ORXGGVRQTQZUJW-AATRIKPKSA-N

Isomerische SMILES

CCO/C(=C/C(=O)OC)/C

Kanonische SMILES

CCOC(=CC(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.